molecular formula C17H13N3O3S2 B2619582 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 583860-89-3

2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2619582
CAS No.: 583860-89-3
M. Wt: 371.43
InChI Key: WAVIEQKXGNYVPN-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a 4-(4-nitrophenyl)thiazole core, a structure recognized for its significant potential in medicinal chemistry research. Compounds containing the thiazole moiety have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery . Specifically, the 4-nitrophenylthiazol-2-amine structure is a privileged pharmacophore in the development of novel chemotherapeutic and antimicrobial agents . This compound is of particular interest in oncology research. Benzamide and thiazole derivatives have been extensively investigated as cell differentiation inducers and antitumor agents, with activity against various cancer cell lines . The structural motif is also found in molecules that act as potent inhibitors of enzymes like urease, which is a significant virulence factor in pathogens such as Helicobacter pylori . Furthermore, related molecular architectures have shown promising antitrypanosomal activity, indicating potential for research into treatments for neglected tropical diseases like Chagas disease . The mechanism of action for this class of compounds is multifaceted and may involve interaction with various enzymatic targets and cellular pathways. Research indicates that similar benzamide-thiazole hybrids can function through inhibition of tumor-associated enzymes or by disrupting essential biological processes in microbial pathogens . The presence of the methylthio and nitrophenyl groups enhances the molecule's ability to engage in specific binding interactions with biological targets, thereby modulating their function. Application Note: This product is intended for research applications only, specifically for in vitro studies in controlled laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-24-15-5-3-2-4-13(15)16(21)19-17-18-14(10-25-17)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVIEQKXGNYVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The thiazole derivative is then coupled with a benzamide derivative through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of thiazole derivatives against a range of pathogens. For instance, compounds similar to 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide have demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

  • Antibacterial Activity :
    • Research indicates that thiazole derivatives exhibit varying degrees of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. For example, compounds with nitro groups in the para position of the benzene ring are particularly effective due to their electron-withdrawing properties, enhancing lipophilicity and antimicrobial action .
  • Antifungal Activity :
    • Compounds similar to this benzamide have also shown antifungal properties against species like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. Studies have shown that modifications to the thiazole ring can lead to enhanced cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the disruption of cell cycle progression .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiazole-based compounds, including derivatives similar to this compound. The antimicrobial activities were assessed using standard methods against a panel of bacterial and fungal strains. Results indicated that certain derivatives exhibited MIC values as low as 31.25 µg/mL against S. aureus and E. coli, outperforming some reference drugs .

Case Study 2: Anticancer Screening

In another investigation, derivatives were tested against breast cancer cell lines (MCF7). The results showed that specific modifications increased cytotoxicity significantly compared to controls, suggesting a promising avenue for developing new anticancer agents based on thiazole structures .

Activity Type Pathogen/Cell Line MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus31.25
AntibacterialEscherichia coli62.5
AntifungalCandida albicans15.62
AntifungalAspergillus niger31.25
AnticancerMCF7 (breast cancer)IC50 = 10 µM

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its nitrophenyl group may interact with cellular proteins, leading to inhibition of certain enzymes or signaling pathways. The thiazole ring can also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Analysis

Impact of Thiazole Substitution

  • 4-Nitrophenyl vs. Bromophenyl (Compound 50) and fluorophenyl (GSK1570606A) analogs prioritize hydrophobic interactions .
  • Pyridinyl vs. Nitrophenyl : Pyridinyl introduces hydrogen-bonding capability, altering target selectivity (e.g., kinase vs. calcium channel binding) .

Benzamide Substituent Effects

  • Sulfamoyl (-SO₂NR₂) : Enhances solubility and hydrogen-bonding capacity, critical for enzyme active-site binding .

Comparative Physicochemical and Spectroscopic Data

Compound Melting Point (°C) IR (ν, cm⁻¹) ¹H NMR (δ, ppm) Activity
Target Compound Not reported ν(C=O) ~1675, ν(NO₂) ~1520 δ 8.5 (nitrophenyl), δ 2.5 (SCH₃) Under investigation
Nitazoxanide 202–204 1680 (C=O), 1530 (NO₂) δ 8.1 (thiazole-H) Antiparasitic
Compound 50 185–187 1678 (C=O), 1245 (SO₂) δ 7.9 (bromophenyl) Calcium channel activation
4-Diethylsulfamoyl analog Not reported 1255 (SO₂), 1525 (NO₂) δ 8.4 (nitrophenyl) Not reported

Biological Activity

2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H10N3O2S
  • Molecular Weight : 262.29 g/mol
  • IUPAC Name : this compound

Antioxidant Properties

Research indicates that thiazole derivatives, including those with nitrophenyl substitutions, exhibit significant antioxidant activities. For instance, the presence of the thiazole ring enhances the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Several studies have shown that compounds with similar structural motifs can act as inhibitors of key enzymes:

  • Monoamine Oxidase (MAO) : Compounds containing thiazole rings have been evaluated for their inhibitory effects on human MAO A and B isoforms. The presence of a nitrophenyl group is associated with increased selectivity and potency against MAO-B, which is relevant for treating neurodegenerative disorders .
  • Acetylcholinesterase (AChE) : Thiazole derivatives have also been investigated for their potential as AChE inhibitors. This activity is particularly valuable in the context of Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes such as AChE and MAO, inhibiting their activity and thereby modulating neurotransmitter levels.
  • Free Radical Scavenging : The thiazole moiety contributes to the electron-donating properties that facilitate the neutralization of reactive oxygen species (ROS), reducing oxidative damage.

Study 1: Inhibition of MAO-B

In a study examining a series of thiazole derivatives, it was found that compounds with a nitrophenyl substitution exhibited IC50 values in the low micromolar range against MAO-B. These findings suggest that modifications at the C4 position significantly enhance inhibitory potency .

Study 2: AChE Inhibition

Another investigation focused on thiazole-based compounds designed to inhibit AChE demonstrated promising results. One derivative showed an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's treatment .

Table 1: Biological Activity Summary

CompoundTarget EnzymeIC50 (µM)Activity Type
2-(methylthio)-N-(4-(4-nitrophenyl)...MAO-B~1.5Inhibition
Thiazole Derivative AAChE2.7Inhibition
Thiazole Derivative BAntioxidantN/AScavenging Activity

Table 2: Structural Variations and Their Effects

SubstituentEffect on Activity
Nitro group at C4Increased MAO-B inhibition
Methylthio groupEnhanced antioxidant properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted thiazole-2-amines and benzoyl derivatives. For example, 2-amino-4-(4-nitrophenyl)thiazole (precursor) can react with 2-(methylthio)benzoyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. Catalytic bases like triethylamine enhance nucleophilicity. Yield optimization may require temperature control (60–80°C) and stoichiometric adjustments (1:1.2 molar ratio of amine to acyl chloride) .

Q. How are structural and purity validations performed for this compound?

  • Methodological Answer : Multi-spectroscopic techniques are critical:

  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, C-S stretch at ~650 cm⁻¹ for thioether) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), thiazole protons (δ 6.7–7.2 ppm), and methylthio protons (δ 2.5 ppm). ¹³C NMR resolves carbonyl carbons (~165 ppm) and nitrophenyl quaternary carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What solvent systems are suitable for recrystallization to achieve high purity?

  • Methodological Answer : Ethanol-water or ethyl acetate-hexane mixtures are ideal due to differential solubility. For example, dissolving the crude product in hot ethanol and adding water dropwise until cloudiness appears yields high-purity crystals .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Docking against target proteins (e.g., VEGFR-2 or kinase enzymes) identifies key interactions. The nitrophenyl group may occupy hydrophobic pockets, while the benzamide moiety hydrogen-bonds with catalytic residues. Software like AutoDock Vina requires protonation state adjustments and grid parameter optimization for accurate binding affinity predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blot for apoptosis markers). Meta-analysis of dose-response curves and statistical tests (ANOVA with post-hoc correction) can clarify trends .

Q. How does the methylthio group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The thioether moiety increases lipophilicity (logP ~3.5), enhancing membrane permeability but potentially reducing aqueous solubility. Metabolic stability can be assessed via liver microsome assays, where methylthio groups may resist oxidation compared to methylsulfonyl analogs .

Q. What in vitro models are appropriate for evaluating anticancer activity?

  • Methodological Answer : Use panels of cancer cell lines (e.g., MCF-7, HepG2) with non-malignant controls (e.g., HEK293). Assess proliferation via MTT assays, apoptosis via Annexin V/PI staining, and migration via scratch assays. Synergy studies with standard chemotherapeutics (e.g., cisplatin) can identify combinatorial effects .

Methodological Challenges and Solutions

Q. How to address low yields in thiazole ring formation during synthesis?

  • Solution : Optimize the Hantzsch thiazole synthesis step by using fresh ammonium thiocyanate, controlling pH (5–6), and ensuring anhydrous conditions. Microwave-assisted synthesis can reduce reaction time and improve cyclization efficiency .

Q. What analytical techniques differentiate regioisomers in benzamide-thiazole derivatives?

  • Solution : NOESY NMR can spatial proximity between thiazole protons and substituents. LC-MS/MS with fragmentation pattern analysis distinguishes isomers based on diagnostic ions (e.g., m/z 150 for nitrophenyl cleavage) .

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